molecular formula C12H8N2O B6365779 5-(3-Cyanophenyl)-2-hydroxypyridine, 95% CAS No. 1198416-57-7

5-(3-Cyanophenyl)-2-hydroxypyridine, 95%

Cat. No. B6365779
CAS RN: 1198416-57-7
M. Wt: 196.20 g/mol
InChI Key: LOZSUHCPSZXNHM-UHFFFAOYSA-N
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Description

5-(3-Cyanophenyl)-2-hydroxypyridine, or 5-CP-2-HP, is an organic compound that has recently been studied for its potential applications in scientific research. This compound has a unique structure and properties that make it useful for a variety of research purposes.

Scientific Research Applications

5-CP-2-HP has been studied for its potential applications in scientific research. It has been used as a reagent in a variety of organic synthesis reactions, such as the synthesis of novel heterocyclic compounds. It has also been used as a fluorescent probe for the detection of metal ions, and as a fluorescent dye for the detection of biological molecules. In addition, 5-CP-2-HP has been used as a reagent in the synthesis of pharmaceuticals, such as anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 5-CP-2-HP is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). It is thought that this inhibition of COX-2 leads to the anti-inflammatory effects of 5-CP-2-HP.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CP-2-HP have been studied in a number of animal models. Studies have shown that 5-CP-2-HP has anti-inflammatory effects, as well as anti-oxidative effects. In addition, it has been shown to increase the activity of certain enzymes, such as glutathione peroxidase.

Advantages and Limitations for Lab Experiments

The use of 5-CP-2-HP in lab experiments has a number of advantages and limitations. The main advantage is that it is a relatively inexpensive and readily available compound. In addition, it is relatively stable and has a relatively low toxicity. However, the compound is not soluble in water, which can limit its use in certain experiments.

Future Directions

The potential future directions for research on 5-CP-2-HP are numerous. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. In addition, further studies could be conducted to investigate its potential applications in drug development, such as the development of anti-inflammatory drugs. Finally, further research could be conducted to investigate the potential use of 5-CP-2-HP in other areas, such as the synthesis of novel heterocyclic compounds.

Synthesis Methods

5-CP-2-HP can be synthesized through a number of methods. The most common method is the reaction between 3-cyanophenol and 2-hydroxypyridine in the presence of an acid catalyst such as sulfuric acid. This reaction is carried out at a temperature of around 100°C and yields a yield of around 95%. Other methods include the reaction of 3-cyanophenol and 2-hydroxypyridine in the presence of a base catalyst such as potassium carbonate.

properties

IUPAC Name

3-(6-oxo-1H-pyridin-3-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-7-9-2-1-3-10(6-9)11-4-5-12(15)14-8-11/h1-6,8H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZSUHCPSZXNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CNC(=O)C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682544
Record name 3-(6-Oxo-1,6-dihydropyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Cyanophenyl)-2-hydroxypyridine

CAS RN

1198416-57-7
Record name 3-(6-Oxo-1,6-dihydropyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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